N-Hydroxy-1H-indole-2-carboxamide
Overview
Description
“N-Hydroxy-1H-indole-2-carboxamide” belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole .
Synthesis Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, the presence of the carboxamide group and the indole ring can influence its solubility, reactivity, and other properties .Scientific Research Applications
Catalytic Coupling in Organic Synthesis
One application of N-Hydroxy-1H-indole-2-carboxamide derivatives is in catalytic coupling reactions. For example, N-methoxy-1H-indole-1-carboxamide, a closely related compound, has been used in Rh(III)-catalyzed selective coupling with aryl boronic acids. This process is noted for its mildness and efficiency, leading to diverse product formation and is important in organic synthesis (Zheng, Zhang, & Cui, 2014).
Sensing Applications
A coumarin-indole dyad, closely related to this compound, has been synthesized for sensing applications. This compound showed remarkable specificity towards Li+ ions in an organo-aqueous medium, inducing a 'turn-on' fluorescence response. Such specificity is crucial for detecting and quantifying lithium ions in various environments (Kumari et al., 2016).
Medicinal Chemistry
In medicinal chemistry, N-phenylethyl-1H-indole-2-carboxamides, structurally similar to this compound, have been studied as allosteric modulators of the CB1 receptor. These compounds show a stimulatory effect and have potential applications in developing new therapeutics targeting the cannabinoid system (Piscitelli et al., 2012).
Enzyme Inhibition
N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives have been synthesized as potent glycogen phosphorylase inhibitors. These compounds have shown significant inhibitory activity, important for treating metabolic disorders like diabetes (Onda et al., 2008).
Allosteric Modulation
Structural optimization of indole-2-carboxamides has been conducted to improve allosteric modulation of the CB1 receptor. This research is essential for developing drugs that target the cannabinoid system, particularly for neurological or psychiatric disorders (Khurana et al., 2014).
Mechanism of Action
Target of Action
N-Hydroxy-1H-indole-2-carboxamide primarily targets MmpL3 , a protein involved in the transport of lipids in Mycobacterium tuberculosis . The compound also interacts with PYGB , a glycogen phosphorylase found in mouse astrocytes . These targets play crucial roles in the survival and virulence of their respective organisms.
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . The presence of the carboxamide moiety in this compound allows it to form these bonds with a variety of enzymes and proteins, often resulting in the inhibition of their activity .
Biochemical Pathways
It is known that the compound can inhibit the activity of enzymes and proteins involved in lipid transport and glycogen metabolism . This can lead to downstream effects such as the disruption of lipid homeostasis in Mycobacterium tuberculosis and the protection against hypoxia/reoxygenation (H/R) injury in mouse astrocytes .
Pharmacokinetics
The compound’s high lipophilicity likely facilitates its diffusion through lipid-rich environments .
Result of Action
The inhibition of MmpL3 by this compound can lead to potent anti-tuberculosis activity . In mouse astrocytes, the compound’s interaction with PYGB can protect against H/R injury .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity may enhance its efficacy in lipid-rich environments . .
Safety and Hazards
Future Directions
The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Biochemical Analysis
Biochemical Properties
The presence of a carboxamide moiety in indole derivatives like N-Hydroxy-1H-indole-2-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This unique inhibitory property has led researchers to investigate the role of this compound in biochemical reactions .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes . It has been found to regulate glucose metabolism, control cell apoptosis, and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of the carboxamide moiety in this compound causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Properties
IUPAC Name |
N-hydroxy-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(11-13)8-5-6-3-1-2-4-7(6)10-8/h1-5,10,13H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYOEKUUIVLDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212825 | |
Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63408-86-6 | |
Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063408866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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